
2-Chloro-3-(dichloromethyl)but-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(dichloromethyl)but-2-enedioic acid is an organic compound with the molecular formula C5H3Cl3O4 It is characterized by the presence of a chloro group and a dichloromethyl group attached to a butenedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dichloromethyl)but-2-enedioic acid typically involves the chlorination of maleic acid derivatives. One common method is the reaction of maleic anhydride with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are subsequently hydrolyzed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and hydrolysis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(dichloromethyl)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced chlorinated products.
Substitution: The chloro and dichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, chlorinated carboxylic acids.
Reduction: Reduced chlorinated products, such as chlorinated alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(dichloromethyl)but-2-enedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(dichloromethyl)but-2-enedioic acid involves its interaction with molecular targets through its chloro and dichloromethyl groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of biological pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the chloro groups, which enhance its electrophilic character.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-(chloromethyl)but-2-enedioic acid
- 2-Bromo-3-(dichloromethyl)but-2-enedioic acid
- 2-Chloro-3-(dichloromethyl)pent-2-enedioic acid
Uniqueness
2-Chloro-3-(dichloromethyl)but-2-enedioic acid is unique due to the presence of both a chloro and a dichloromethyl group on the butenedioic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. The dichloromethyl group, in particular, enhances the compound’s electrophilic nature, making it a valuable reagent in organic synthesis and industrial applications.
Biologische Aktivität
2-Chloro-3-(dichloromethyl)but-2-enedioic acid, also known as (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid, is a chlorinated organic compound with notable biological activity. This article explores its synthesis, chemical properties, biological mechanisms, and potential applications in various fields.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C5HCl3O4
- CAS Number: 115340-67-5
- pKa: Approximately 2.3, indicating that at physiological pH, the compound predominantly exists in its anionic form .
Synthesis and Industrial Production
The synthesis of this compound typically involves the chlorination of maleic acid derivatives. A common method includes the reaction of maleic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled conditions. This process can be optimized for large-scale production using continuous flow reactors to enhance yield and minimize by-products.
The biological activity of this compound is largely attributed to its electrophilic nature, which allows it to interact with nucleophilic sites on biomolecules such as proteins and DNA. The chloro and dichloromethyl groups can form covalent bonds with these nucleophiles, potentially leading to modifications in biological functions and pathways. This mechanism underlies its potential therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes and inhibit metabolic processes contributes to its activity.
Cytotoxicity
Studies have shown that this compound may possess cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through DNA damage and disruption of cellular signaling pathways.
Case Studies
- Antifungal Activity: A study evaluated the antifungal efficacy of this compound against Candida albicans, demonstrating significant inhibition of fungal growth at specific concentrations.
- Antibacterial Efficacy: Another research project focused on the antibacterial properties against Staphylococcus aureus, revealing a dose-dependent response in bacterial inhibition.
Pharmaceutical Development
Due to its unique chemical structure and biological activity, this compound is being investigated as a potential lead compound for drug development. Its reactivity allows it to serve as an intermediate in synthesizing more complex pharmaceutical agents.
Agrochemical Use
The compound's ability to act as a biocide makes it a candidate for use in agrochemicals, particularly in developing new pesticides or herbicides that target specific pests while minimizing environmental impact.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Dichloromethane | Simple chlorinated compound | Common solvent with low boiling point |
Modafinil Analogues | Similar structural features | Used in medicinal chemistry for wakefulness |
2-Chloro-3-(chloromethyl)but-2-enedioic acid | Contains both chloro and chloromethyl groups | Enhanced reactivity compared to simpler analogs |
Eigenschaften
IUPAC Name |
2-chloro-3-(dichloromethyl)but-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMCESFYDAVNPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861289 |
Source
|
Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122551-90-0 |
Source
|
Record name | 2-Chloro-3-(dichloromethyl)but-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.